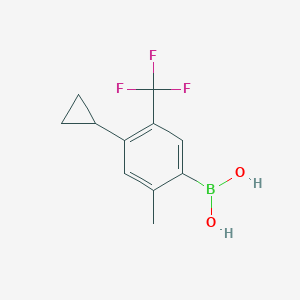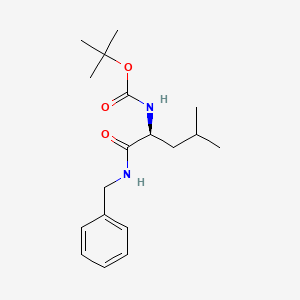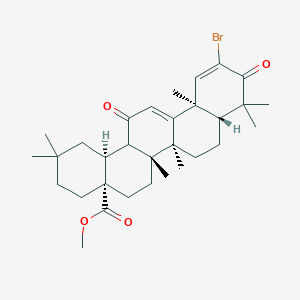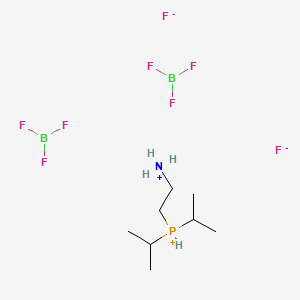
Butane-1,4-diyl bis(2,5-dichlorobenzenesulfonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butane-1,4-diyl bis(2,5-dichlorobenzenesulfonate) is a chemical compound known for its unique structure and reactivity It consists of a butane backbone with two 2,5-dichlorobenzenesulfonate groups attached at the 1 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,4-diyl bis(2,5-dichlorobenzenesulfonate) typically involves the reaction of butane-1,4-diol with 2,5-dichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for butane-1,4-diyl bis(2,5-dichlorobenzenesulfonate) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to higher purity and efficiency.
化学反応の分析
Types of Reactions
Butane-1,4-diyl bis(2,5-dichlorobenzenesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate groups can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.
Reduction Reactions: The compound can be reduced to form butane-1,4-diol and 2,5-dichlorobenzenesulfonic acid using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the butane backbone can lead to the formation of butane-1,4-dicarboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, bases like sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or THF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of butane-1,4-diyl bis(amine) or butane-1,4-diyl bis(alcohol) derivatives.
Reduction: Formation of butane-1,4-diol and 2,5-dichlorobenzenesulfonic acid.
Oxidation: Formation of butane-1,4-dicarboxylic acid derivatives.
科学的研究の応用
Butane-1,4-diyl bis(2,5-dichlorobenzenesulfonate) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in the modification of biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins with specific properties, such as increased thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of butane-1,4-diyl bis(2,5-dichlorobenzenesulfonate) involves its ability to act as a bifunctional reagent. The sulfonate groups can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, such as cross-linking in polymers and modification of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved.
類似化合物との比較
Similar Compounds
Butane-1,4-diyl bis(3-phenylthiourea): Similar structure but with thiourea groups instead of sulfonate groups.
Butane-1,4-diyl bis(furan-2-carboxylate): Similar backbone but with furan-2-carboxylate groups instead of sulfonate groups.
Butane-1,4-diyl bis(4-methyl-1,2-dioxolane-3,5-dione): Similar backbone but with dioxolane groups instead of sulfonate groups.
Uniqueness
Butane-1,4-diyl bis(2,5-dichlorobenzenesulfonate) is unique due to its specific reactivity and the presence of dichlorobenzenesulfonate groups. This makes it particularly useful in applications requiring strong electrophilic reactivity and the ability to form stable complexes with nucleophiles. Its unique structure also imparts specific physical and chemical properties that are advantageous in various industrial and research applications.
特性
CAS番号 |
10154-63-9 |
|---|---|
分子式 |
C16H14Cl4O6S2 |
分子量 |
508.2 g/mol |
IUPAC名 |
4-(2,5-dichlorophenyl)sulfonyloxybutyl 2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C16H14Cl4O6S2/c17-11-3-5-13(19)15(9-11)27(21,22)25-7-1-2-8-26-28(23,24)16-10-12(18)4-6-14(16)20/h3-6,9-10H,1-2,7-8H2 |
InChIキー |
VZBBJNVXWUULNK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)OCCCCOS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]-](/img/structure/B14084146.png)



![Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline](/img/structure/B14084169.png)

![7-Methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084196.png)



![[4-(2,2,2-Trifluoroethyl)phenyl]acetic acid](/img/structure/B14084208.png)



